9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]- 9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]-
Brand Name: Vulcanchem
CAS No.: 26841-44-1
VCID: VC8260598
InChI: InChI=1S/C34H34N2O2/c1-23(17-19-25-11-5-3-6-12-25)35-29-21-22-30(36-24(2)18-20-26-13-7-4-8-14-26)32-31(29)33(37)27-15-9-10-16-28(27)34(32)38/h3-16,21-24,35-36H,17-20H2,1-2H3
SMILES: CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O
Molecular Formula: C34H34N2O2
Molecular Weight: 502.6 g/mol

9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]-

CAS No.: 26841-44-1

Cat. No.: VC8260598

Molecular Formula: C34H34N2O2

Molecular Weight: 502.6 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione,1,4-bis[(1-methyl-3-phenylpropyl)amino]- - 26841-44-1

Specification

CAS No. 26841-44-1
Molecular Formula C34H34N2O2
Molecular Weight 502.6 g/mol
IUPAC Name 1,4-bis(4-phenylbutan-2-ylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C34H34N2O2/c1-23(17-19-25-11-5-3-6-12-25)35-29-21-22-30(36-24(2)18-20-26-13-7-4-8-14-26)32-31(29)33(37)27-15-9-10-16-28(27)34(32)38/h3-16,21-24,35-36H,17-20H2,1-2H3
Standard InChI Key HZOJZQHVXKJIPT-UHFFFAOYSA-N
SMILES CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O
Canonical SMILES CC(CCC1=CC=CC=C1)NC2=C3C(=C(C=C2)NC(C)CCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Introduction

Structural and Molecular Characteristics

Core Anthraquinone Framework

The parent structure, 9,10-anthracenedione (anthraquinone), consists of a fused tricyclic aromatic system with two ketone groups at positions 9 and 10. Substitutions at the 1- and 4-positions with [(1-methyl-3-phenylpropyl)amino] groups introduce steric bulk and electronic modifications. The substituents feature a tertiary amine linked to a phenylpropyl chain, which may influence solubility and intermolecular interactions .

Molecular Formula and Weight

  • Empirical Formula: C38H38N2O2\text{C}_{38}\text{H}_{38}\text{N}_2\text{O}_2

    • Derived from the anthraquinone core (C14H8O2\text{C}_{14}\text{H}_8\text{O}_2) plus two [(1-methyl-3-phenylpropyl)amino] groups (C12H15N\text{C}_{12}\text{H}_{15}\text{N} each).

  • Molecular Weight: 566.73 g/mol.

Stereochemical Considerations

Synthetic Pathways and Optimization

Condensation Reactions

Analogous anthraquinones, such as 1-[[2-(2-hydroxyethoxy)ethyl]amino]-4-(methylamino)-9,10-anthracenedione (CAS 4424-82-2), are synthesized via condensation of amines with dihydroxyanthracenedione precursors under pressure in alcoholic solvents . Applying this method:

  • Precursor: 1,4-Dihydroxyanthracene-9,10-dione reacts with excess (1-methyl-3-phenylpropyl)amine.

  • Solvent: Isobutanol or ethanol at 120–150°C.

  • Catalyst: Acidic or neutral conditions to facilitate nucleophilic aromatic substitution .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely low in water due to hydrophobic phenyl groups, akin to 1,4-bis(isobutylamino)anthraquinone (CAS 19720-45-7), which is only slightly water-soluble .

  • Thermal Stability: Anthraquinones generally degrade above 250°C; substituents may lower this threshold due to amine oxidation.

Spectroscopic Data (Predicted)

  • UV-Vis: Strong absorption at 500–600 nm (quinoid transitions), shifted by electron-donating amino groups.

  • NMR:

    • 1H^1\text{H}: Aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 1.0–1.5 ppm).

    • 13C^{13}\text{C}: Ketone carbons (δ 180–190 ppm), amine-linked carbons (δ 40–60 ppm) .

Applications and Functional Performance

Dye and Pigment Industries

Anthraquinones with amino substituents, like Disperse Blue 34 (CAS 4424-82-2), are used as disperse dyes for synthetic fibers . Key performance metrics for the subject compound might include:

PropertyExpected PerformanceReference Benchmark (Disperse Blue 34 )
Light FastnessModerate (3–4/5)3–4/5
Wash FastnessHigh (4/5)4/5
Sublimation ResistanceLowPoor due to high molecular weight

Electronic Materials

The extended π-system and electron-rich amines suggest potential as an organic semiconductor or charge-transport material. Similar compounds are explored in:

  • Photovoltaic cells (e.g., anthraquinone-based acceptors).

  • Electrochromic devices due to redox activity .

Biological and Environmental Considerations

Toxicity Profile

No specific data exists, but aminoanthraquinones are often mutagenic. For example, 1,5-bis[(4-isopropylphenyl)amino]anthraquinone (CAS 71335-92-7) is flagged for regulatory review .

Environmental Persistence

  • Biodegradation: Likely slow due to aromaticity and branching.

  • Bioaccumulation: High log P (estimated >5) indicates lipid solubility and potential bioaccumulation.

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., Lewis acids) to improve yields.

  • Application Trials: Test dyeing efficiency on polyester and nylon fabrics.

  • Toxicology Studies: Assess mutagenicity via Ames testing.

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